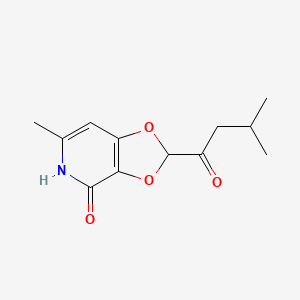
Isoflavipucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoflavipucine is a natural product found in Aspergillus flavipes with weak cytotoxicity against human leukemia HL-60 cells. It has a role as an antineoplastic agent, an Aspergillus metabolite and a mycotoxin. It is a delta-lactam, a ketone, a dioxolane and a cyclic acetal. It contains an isobutyl group and a delta-lactam ring.
This compound is a natural product found in Aspergillus flavipes with data available.
Applications De Recherche Scientifique
Isoflavipucine has been studied for its role in cancer treatment. Its weak cytotoxic properties suggest that it may serve as a lead compound for developing new anticancer drugs. Recent studies have focused on its mechanism of action and efficacy against various cancer cell lines.
Case Study: Cytotoxicity in Leukemia Cells
A study demonstrated that this compound showed selective cytotoxicity against HL-60 leukemia cells, which could be attributed to its ability to induce apoptosis in these cells. This finding supports further exploration into its use as a potential therapeutic agent in leukemia treatment.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. It has been identified as a product of Aspergillus terreus, which is known for producing various secondary metabolites with significant antimicrobial activities.
Case Study: Antimicrobial Screening
In a genomic analysis of Aspergillus terreus, researchers identified biosynthetic gene clusters responsible for producing this compound and related compounds. The antimicrobial activity was evaluated against several pathogenic bacteria, indicating that this compound could play a role in developing new antibiotics .
Biosynthesis and Genetic Insights
The biosynthetic pathway of this compound has been elucidated through genome mining techniques. A hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster has been identified, which is crucial for the synthesis of this compound.
Key Findings:
- The gene cluster consists of five genes, including a transcription factor gene.
- The biosynthesis involves several enzymatic steps including heterocyclization and oxidation .
Potential in Nutraceuticals and Functional Foods
This compound's structural similarity to flavonoids suggests potential applications in nutraceuticals and functional foods due to its antioxidant properties. Flavonoids are widely recognized for their health benefits, including anti-inflammatory and cardioprotective effects.
Research Insights:
Studies have indicated that compounds with similar structures to this compound can modulate glucose metabolism and exhibit beneficial effects on chronic diseases such as diabetes .
Propriétés
Numéro CAS |
61248-16-6 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
6-methyl-2-(3-methylbutanoyl)-5H-[1,3]dioxolo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C12H15NO4/c1-6(2)4-8(14)12-16-9-5-7(3)13-11(15)10(9)17-12/h5-6,12H,4H2,1-3H3,(H,13,15) |
Clé InChI |
VALUPXXLHSBISM-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C |
SMILES canonique |
CC1=CC2=C(C(=O)N1)OC(O2)C(=O)CC(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















